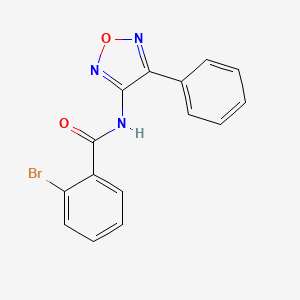

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

Properties

Molecular Formula |

C15H10BrN3O2 |

|---|---|

Molecular Weight |

344.16 g/mol |

IUPAC Name |

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

InChI |

InChI=1S/C15H10BrN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |

InChI Key |

YJJUNODEDMSETD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of an amidoxime with an appropriate carboxylic acid derivative under acidic conditions.

Coupling with benzamide: The final step involves coupling the brominated oxadiazole with benzamide using coupling reagents like EDC·HCl and sodium acetate

Chemical Reactions Analysis

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antiviral, and anticancer properties.

Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules for industrial purposes

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing Groups : Nitro (e.g., compound 41) and trifluoromethyl (e.g., compound 44) groups stabilize the oxadiazole ring and modulate electronic properties, influencing reactivity and bioactivity .

- Phenyl vs. Heteroaryl Substituents : The 4-phenyl group on the oxadiazole core (target compound) offers π-stacking opportunities, whereas pyrazole-based analogs () introduce additional hydrogen-bonding sites .

Physical and Spectroscopic Properties

Analysis :

Biological Activity

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be represented as follows:

This compound features a bromine atom attached to the oxadiazole ring, which is believed to enhance its biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit a wide range of biological activities. Notably, derivatives of oxadiazoles have been shown to possess:

- Anticancer Activity : Many studies indicate that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and PC3 (prostate cancer) with varying degrees of efficacy .

- Antimicrobial Activity : The oxadiazole ring has also been linked to antimicrobial properties. Several studies report that oxadiazole derivatives exhibit significant activity against both bacterial and fungal strains .

Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives using the MTT assay. The results indicated that certain derivatives showed IC50 values in the low micromolar range against multiple cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | MCF7 | 1.18 ± 0.14 |

| Similar Derivative | HEPG2 | 0.67 ± 0.08 |

| Similar Derivative | PC3 | 0.87 ± 0.10 |

These findings suggest that the presence of the oxadiazole moiety significantly contributes to the anticancer activity of these compounds .

Antimicrobial Studies

In another study focusing on antimicrobial properties, several oxadiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | Staphylococcus aureus | 32 µg/mL |

| Similar Derivative | Escherichia coli | 64 µg/mL |

These results indicate that compounds with the oxadiazole structure can effectively inhibit bacterial growth .

The mechanisms underlying the biological activities of oxadiazole derivatives are varied and complex. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors for various enzymes involved in tumor progression and survival.

- Induction of Apoptosis : Certain studies have shown that these compounds can trigger programmed cell death in cancer cells through pathways involving caspases and other apoptotic factors .

- Interference with DNA Synthesis : Some derivatives may interact with DNA or RNA synthesis processes, leading to cytotoxic effects.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.